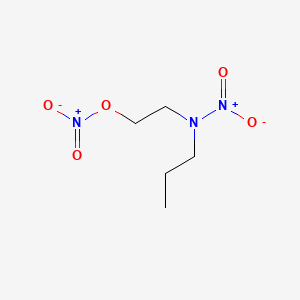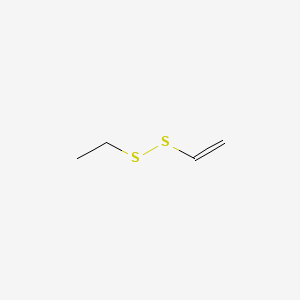
Ethyl vinyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl vinyl disulfide is an organic compound with the molecular formula C4H8S2 It is characterized by the presence of a vinyl group (CH2=CH-) attached to a disulfide linkage (-S-S-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl vinyl disulfide can be synthesized through several methods. One common approach involves the reaction of ethyl vinyl sulfone with thiols under mild conditions. Another method includes the reaction of S-vinyl phosphorodithioate with thiotosylates or S-vinyl thiotosylate with thiols . These reactions typically occur under moderate temperatures and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl vinyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl vinyl disulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl vinyl disulfide involves its ability to form and break disulfide bonds. This dynamic behavior allows it to interact with various molecular targets, including proteins and enzymes. The vinyl group can also participate in addition and substitution reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl vinyl disulfide: Similar structure but with a methyl group instead of an ethyl group.
Phenyl vinyl disulfide: Contains a phenyl group attached to the vinyl disulfide moiety.
Vinyl sulfone: Lacks the disulfide linkage but contains a sulfone group.
Uniqueness
This compound is unique due to its combination of a vinyl group and a disulfide linkage. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
24298-49-5 |
|---|---|
Formule moléculaire |
C4H8S2 |
Poids moléculaire |
120.2 g/mol |
Nom IUPAC |
(ethenyldisulfanyl)ethane |
InChI |
InChI=1S/C4H8S2/c1-3-5-6-4-2/h3H,1,4H2,2H3 |
Clé InChI |
RGLOFSOIVYOLPM-UHFFFAOYSA-N |
SMILES canonique |
CCSSC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


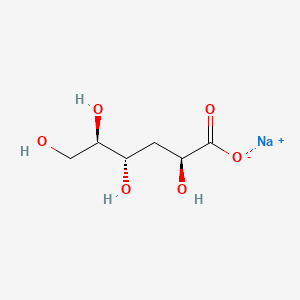
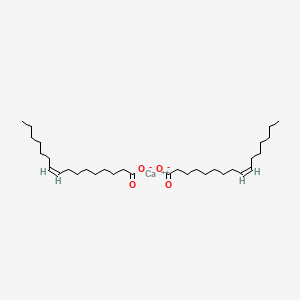



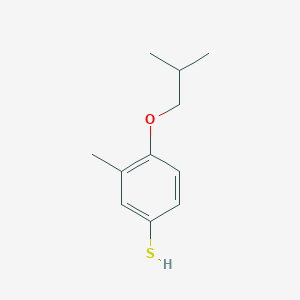
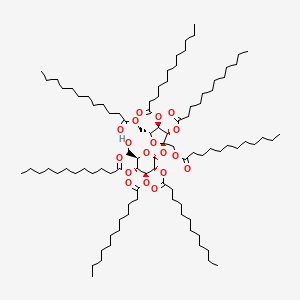

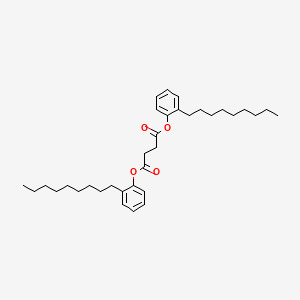
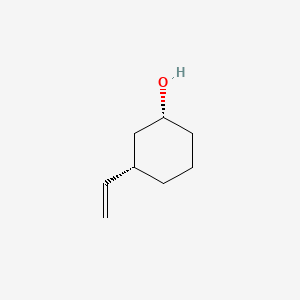


![ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate](/img/structure/B12643392.png)
